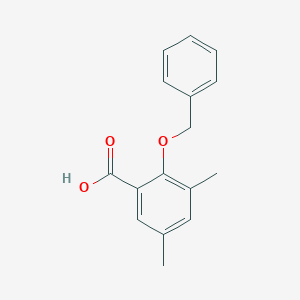

2-(Benzyloxy)-3,5-dimethylbenzoic acid

Description

Propriétés

Formule moléculaire |

C16H16O3 |

|---|---|

Poids moléculaire |

256.30 g/mol |

Nom IUPAC |

3,5-dimethyl-2-phenylmethoxybenzoic acid |

InChI |

InChI=1S/C16H16O3/c1-11-8-12(2)15(14(9-11)16(17)18)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18) |

Clé InChI |

XOGVWONBRBWAQD-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C(=C1)C(=O)O)OCC2=CC=CC=C2)C |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Strategy

The preparation of this compound typically involves:

- Starting from appropriately substituted benzoic acid derivatives or esters.

- Introduction of the benzyloxy group via nucleophilic substitution using benzyl bromide.

- Functional group transformations such as ester hydrolysis to yield the free acid.

This approach is consistent with common organic synthesis practices for ether formation and carboxylic acid preparation.

Detailed Synthetic Route from Methyl 2,4-dihydroxy-3,6-dimethylbenzoate

A recent study published in Scientific Reports (2025) describes a relevant synthetic route closely related to the target compound, involving benzyloxy substitution on methyl 2,4-dihydroxy-3,6-dimethylbenzoate, which can be adapted to this compound synthesis:

Step 1: Benzylation

- React methyl 2,4-dihydroxy-3,6-dimethylbenzoate (500 mg, 1 eq.) with benzyl bromide (3 eq.) in the presence of potassium carbonate (3 eq.) in acetone under nitrogen atmosphere.

- Stir at 50 °C for 9 hours.

- This results in selective benzylation of the hydroxy group to form methyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate.

- Workup involves extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, concentration, and purification by column chromatography.

- Yield: 63%.

Step 2: Hydrolysis to Acid

- The methyl ester is subjected to hydrolysis using potassium hydroxide in a DMSO/water mixture.

- Reflux for 24 hours.

- Acidify with 1 N HCl, extract with dichloromethane, wash with brine, dry over sodium sulfate, and purify by chromatography.

- Yield: 41.3%.

This sequence efficiently converts the ester to the corresponding benzyloxy-substituted benzoic acid.

Synthesis of 3,5-Dimethylbenzoic Acid as a Precursor

The 3,5-dimethylbenzoic acid moiety is a key intermediate in the synthesis of this compound. A patented industrial method (CN105085228A, 2015) describes an oxidation process of mesitylene (1,3,5-trimethylbenzene) to produce 3,5-dimethylbenzoic acid with high purity (>98%):

- Mesitylene is mixed with paraformaldehyde, a composite catalyst (cobalt salt and long-chain quaternary ammonium salt), and an auxiliary agent.

- The mixture is heated to 130-140 °C under reflux with oxygen introduced to oxidize mesitylene.

- Reaction time: 3-5 hours.

- After oxidation, vacuum distillation removes low-boiling impurities.

- The product is recrystallized from methanol or butanol to yield 3,5-dimethylbenzoic acid.

This method is solvent-free, cost-effective, and safe, providing a scalable route to the key intermediate.

Etherification via Benzyl Bromide

The benzyloxy group introduction is typically achieved by reacting the hydroxy-substituted benzoic acid or ester with benzyl bromide in the presence of a base such as potassium carbonate. This nucleophilic substitution proceeds under mild conditions (room temperature to 50 °C) in polar aprotic solvents like acetone.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | Benzyl bromide (3 eq.), K2CO3 (3 eq.), acetone, 50 °C, 9 h | Methyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate | 63 | Benzylation of phenol group |

| 2 | Methyl ester product from Step 1 | KOH, DMSO/H2O, reflux, 24 h, acidification | This compound | 41.3 | Ester hydrolysis to carboxylic acid |

| 3 | Mesitylene | Paraformaldehyde, Co catalyst, O2, 130-140 °C, 3-5 h | 3,5-Dimethylbenzoic acid | >98 | Industrial oxidation method for precursor |

Analytical and Purification Techniques

- Column Chromatography is used for purification after benzylation and hydrolysis steps.

- Vacuum Distillation and Recrystallization are employed in industrial oxidation to purify 3,5-dimethylbenzoic acid.

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms substitution patterns and purity.

- High-Performance Liquid Chromatography (HPLC) and melting point analysis validate compound purity.

Research Findings and Observations

- The benzylation step proceeds efficiently under mild conditions, with potassium carbonate serving as a mild base to deprotonate phenolic hydroxyl groups.

- Ester hydrolysis in DMSO/water is effective but yields moderate product, possibly due to side reactions or incomplete conversion.

- The industrial oxidation of mesitylene to 3,5-dimethylbenzoic acid is notable for its solvent-free nature and high selectivity, making it suitable for large-scale synthesis.

- The benzyloxy substitution pattern influences the compound's reactivity and potential biological activity, as analogues have been investigated for anti-cancer properties.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Benzyloxy)-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The benzyloxy group can be reduced to form a benzyl alcohol derivative.

Substitution: The methyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.

Reduction: Reduction of the benzyloxy group results in benzyl alcohol derivatives.

Substitution: Electrophilic aromatic substitution can introduce nitro or halogen groups into the benzene ring.

Applications De Recherche Scientifique

2-(Benzyloxy)-3,5-dimethylbenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(Benzyloxy)-3,5-dimethylbenzoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity to proteins and enzymes. The methyl groups can also affect the compound’s overall hydrophobicity and reactivity.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following compounds share structural similarities with 2-(Benzyloxy)-3,5-dimethylbenzoic acid, differing primarily in substituents:

Key Comparative Insights

Acidity and Electronic Effects

- Electron-donating groups (e.g., methoxy in 2-Bromo-3,5-dimethoxybenzoic acid , methyl in 3,5-Dimethylbenzoic acid ) reduce the acidity of the carboxylic acid group by destabilizing the deprotonated form.

- Electron-withdrawing groups (e.g., bromo in , iodo in ) increase acidity. The benzyloxy group in the target compound likely exerts a mild electron-donating effect, resulting in a pKa slightly higher than unsubstituted benzoic acid but lower than methoxy derivatives.

Solubility and Lipophilicity

- Hydrophobic substituents (e.g., dodecyloxy in , benzyloxy in the target compound) enhance lipophilicity, making these compounds more soluble in organic solvents. For example, 3,5-Bis(dodecyloxy)benzoic acid has a LogP of 9.98 , suggesting extreme hydrophobicity.

- Polar groups (e.g., amino in , hydroxy in ) improve water solubility. The target compound’s benzyloxy and methyl groups likely render it insoluble in water but compatible with nonpolar solvents.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 2-(benzyloxy)-3,5-dimethylbenzoic acid?

Methodological Answer:

Synthesis optimization involves selecting appropriate benzylation reagents (e.g., benzyl bromide) and reaction conditions. For example, using a base like K₂CO₃ in DMF at 80–100°C for 12–24 hours facilitates the benzyloxy group introduction at the ortho position . Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) and purify via recrystallization (ethanol/water) to achieve >95% purity. Key challenges include minimizing side reactions (e.g., over-alkylation) and ensuring regioselectivity.

Basic: How can the purity of this compound be validated post-synthesis?

Methodological Answer:

Validate purity using:

- HPLC (C18 column, 0.1% formic acid in acetonitrile/water gradient, retention time ~8.5 min).

- Melting Point Analysis : Compare observed mp (e.g., 169–172°C) with literature values .

- NMR Spectroscopy : Confirm absence of residual solvents (e.g., DMF) and integration ratios (e.g., benzyl protons at δ 5.1 ppm, aromatic protons at δ 6.8–7.4 ppm) .

Advanced: How do steric and electronic effects of substituents influence the crystal packing of this compound?

Methodological Answer:

The benzyloxy and methyl groups introduce steric hindrance, disrupting planar packing. X-ray crystallography reveals non-coplanar aromatic rings with dihedral angles >30° between the benzyloxy group and the benzoic acid core. Hydrogen bonding between carboxyl groups dominates the lattice structure, while van der Waals interactions stabilize methyl groups . Compare with 3,5-dimethylbenzoic acid (no benzyloxy group) to isolate substituent effects .

Advanced: What mechanistic insights explain conflicting reports on the biological activity of this compound?

Methodological Answer:

Contradictions in biological activity (e.g., anti-inflammatory vs. inactive) may arise from:

- Structural Analogues : Minor substituent changes (e.g., methoxy vs. methyl groups) alter binding to cyclooxygenase (COX) enzymes .

- Assay Conditions : Varying pH (e.g., 6.5 vs. 7.4) impacts ionization of the carboxyl group, affecting membrane permeability.

- Metabolic Stability : Microbial degradation pathways (e.g., Rhodococcus spp. oxidation) may reduce bioavailability in in vivo models . Validate activity using standardized assays (e.g., COX-2 inhibition at pH 7.0) and LC-MS to confirm compound integrity post-exposure.

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer:

Use density functional theory (DFT) to calculate:

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., carbonyl carbon) for nucleophilic attack.

- Activation Energy Barriers : Compare energy profiles for reactions with amines (e.g., benzylamine) vs. alcohols.

Experimental validation via kinetic studies (e.g., pseudo-first-order conditions in THF at 25°C) confirms computational predictions. Reference PubChem data (CID: 14588-60-4) for molecular orbital parameters .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and ANSI Z87.1-certified goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (TLV: Not established; assume <1 mg/m³).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA Code D001) .

Advanced: What analytical techniques resolve spectral overlaps in characterizing this compound?

Methodological Answer:

- 2D NMR (HSQC, HMBC) : Assign overlapping aromatic signals (e.g., δ 6.8–7.4 ppm) by correlating ¹H-¹³C couplings.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₆H₁₆O₃) with <2 ppm error .

- IR Spectroscopy : Differentiate carboxyl (1700 cm⁻¹) and benzyl ether (1250 cm⁻¹) stretches from impurities .

Advanced: How does microbial metabolism impact environmental persistence of this compound?

Methodological Answer:

Rhodococcus rhodochrous N75 oxidizes dimethylbenzoates via the ortho pathway, producing catechol derivatives . For this compound:

Initial Hydrolysis : Microbial esterases cleave the benzyloxy group.

Ring Hydroxylation : Dioxygenases introduce hydroxyl groups at C4, forming 3,5-dimethylcatechol.

Degradation : Subsequent ring cleavage via meta-pathway yields tricarboxylic acid cycle intermediates. Monitor using GC-MS and compare with control incubations lacking NADH.

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

- Ethanol/Water (7:3 v/v) : Achieves 85–90% recovery with minimal co-solvent impurities.

- Diethyl Ether/Pentane (1:5) : Suitable for small-scale purification (≤1 g), yielding needle-like crystals.

Avoid DMSO due to high boiling point and potential coordination with the carboxyl group .

Advanced: How do substituent positions affect the compound’s acidity compared to analogs?

Methodological Answer:

-

pKa Determination : Use potentiometric titration (0.1 M KCl, 25°C). The benzyloxy group at C2 donates electron density via resonance, reducing acidity (pKa ~3.8) compared to 4-benzyloxy analogs (pKa ~2.9) .

-

Comparative Data :

Compound pKa Reference 2-(Benzyloxy)-3,5-dimethyl 3.8 4-(Benzyloxy)-3,5-dimethyl 2.9 3,5-Dimethylbenzoic acid 4.1

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.